
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one
Overview
Description
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound with a unique structure that includes a naphthyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable ketone or aldehyde, followed by cyclization under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Antiviral Activity
One of the most significant applications of 5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one is its role as an antiviral agent. Research has shown that derivatives of this compound target the allosteric binding site on HIV integrase (LEDGF/p75), which is crucial for HIV replication. These derivatives have demonstrated potent inhibitory effects against HIV-1 in cell culture studies .
Antitumor Properties
Compounds related to this compound have been investigated for their antitumor properties. Studies indicate that these compounds can act as antitumor agents against various cancer types by inhibiting tumor growth and inducing apoptosis in cancer cells .
Cardiovascular Applications
The compound has also shown promise in cardiovascular research. Certain derivatives are being studied for their potential as antihypertensive agents and cardiovascular drugs due to their ability to modulate blood pressure and improve heart function .
Case Study 1: Antiviral Screening
A series of experiments were conducted to evaluate the efficacy of this compound derivatives against HIV-1. The results indicated that specific modifications to the structure significantly enhanced antiviral activity and reduced cytotoxicity in host cells .
Case Study 2: Antitumor Activity Assessment
In vitro studies assessed the antitumor effects of various naphthyridine derivatives on melanoma cells. The findings revealed that certain compounds led to a marked reduction in cell viability and induced apoptosis through caspase activation pathways .
Data Table: Summary of Applications
Application Area | Specific Use | Findings/Comments |
---|---|---|
Antiviral | HIV integrase inhibitor | Potent activity against HIV-1 in cell cultures |
Antitumor | Cancer treatment | Induces apoptosis in melanoma cells |
Cardiovascular | Antihypertensive agent | Modulates blood pressure effectively |
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-ylmethanamine: Similar structure but with a benzyl group.
3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-one: Similar structure but with a cyano and methyl group.
Uniqueness
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is unique due to its specific naphthyridine core, which imparts distinct chemical and biological properties.
Biological Activity
5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by a bicyclic structure containing nitrogen atoms in the rings. Its CAS number is 676994-64-2 . The compound is part of the naphthyridine family, which has been associated with various biological activities.
Synthesis
The synthesis of this compound can be achieved through several methods. A notable approach involves the condensation of appropriate precursors followed by cyclization reactions. Recent studies have developed efficient synthetic routes that yield high purity and good yields of this compound .
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that specific derivatives displayed potent antitumor activity , inhibiting the proliferation of melanoma and other neoplastic cells .
- The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Properties
In addition to its antitumor effects, this compound has shown promising antimicrobial activity :
- It was found to be effective against several bacterial strains in vitro .
- The compound's mechanism appears to involve disruption of bacterial cell membrane integrity.
Neuroprotective Effects
There is growing evidence supporting the neuroprotective potential of this compound:
- Studies have suggested that it may play a role in mitigating oxidative stress and inflammation in neuronal cells .
- This property positions it as a candidate for further investigation in neurodegenerative diseases such as Alzheimer's.
Case Studies
Several case studies have highlighted the efficacy of this compound derivatives:
- Cytotoxicity Assessment : An investigation into various substituted derivatives revealed that certain modifications significantly enhanced cytotoxicity against cancer cells compared to the parent compound .
- Antimicrobial Testing : A series of tests on different bacterial strains demonstrated that specific derivatives exhibited Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .
Research Findings Summary
The following table summarizes key findings from recent studies regarding the biological activities of this compound:
Properties
IUPAC Name |
5,6,7,8-tetrahydro-1H-1,6-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8-2-1-6-5-9-4-3-7(6)10-8/h1-2,9H,3-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJJNHQIUYSATB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=O)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90610490 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676994-64-2 | |
Record name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90610490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of SX-3228, a 5,6,7,8-Tetrahydro-1,6-naphthyridin-2(1H)-one derivative, and what are the implications of this interaction?
A1: SX-3228, chemically known as 6-benzyl-3-(5-methoxy-1,3,4-oxadiazol-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one, acts as a benzodiazepine receptor agonist. [, ] While the exact downstream effects are not elaborated upon in the provided research, benzodiazepine receptor agonists are known to enhance the effects of the neurotransmitter GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsant effects. Further research is needed to fully elucidate the specific downstream effects of SX-3228.
Q2: What is the main challenge in formulating SX-3228 into a stable tablet form?
A2: The primary challenge in formulating SX-3228 tablets lies in its sensitivity to mechanical stress. [, ] Studies have shown that compression and grinding, common processes in tablet manufacturing, decrease the crystallinity of SX-3228. This reduced crystallinity directly correlates with chemical instability, leading to degradation and a shorter shelf life for the drug. [, ]
Q3: What innovative approach has been explored to overcome the formulation challenges associated with SX-3228?
A3: Researchers investigated a wet-granule tableting method to mitigate the stability issues of SX-3228. [] This method involves compressing wet granules before drying, allowing for sufficient tablet hardness at lower compression pressures. Results showed significantly improved chemical stability in wet-granule tablets compared to conventional tablets. [] This enhanced stability is attributed to the near-isotropic pressure distribution during wet-granule compression, minimizing the detrimental impact on SX-3228’s crystallinity. [] This novel approach holds promise for other compounds susceptible to destabilization by mechanical stress during pharmaceutical manufacturing.
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